molecular formula C6H4ClN3O2S B2644944 m-Azidobenzensulfonyl chloride CAS No. 134646-65-4

m-Azidobenzensulfonyl chloride

Cat. No. B2644944
CAS RN: 134646-65-4
M. Wt: 217.63
InChI Key: NTYLHPFZQYUHHK-UHFFFAOYSA-N
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Description

M-Azidobenzensulfonyl chloride is a derivative of benzenesulfonyl chloride . Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl. It is a colorless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds .

Scientific Research Applications

Advanced Oxidation Processes for Wastewater Treatment

Studies on the degradation of organic dyes in wastewater have highlighted the role of chloride ions in advanced oxidation processes. These ions can have dual effects, both inhibiting and accelerating the degradation of azo dyes, leading to the formation of chlorinated aromatic compounds. Such insights are crucial for understanding the behavior of chloride-rich azo dyes in wastewater treatment technologies (Ruixia Yuan et al., 2011).

Organic Synthesis and Functionalization of Azobenzenes

In organic chemistry, m-Azidobenzensulfonyl chloride serves as a reagent for the functionalization of azobenzenes. The Pd(II)-catalyzed C-H sulfonylation of azobenzenes with arylsulfonyl chlorides is a method to obtain sulfonylazobenzenes, showcasing the compound's utility in synthesizing materials with wide functional group tolerance and high efficiency (Duo Zhang et al., 2015).

Medicinal Chemistry for Intraocular Pressure-Lowering Agents

m-Azidobenzensulfonyl chloride and its derivatives have been used in the development of carbonic anhydrase inhibitors. These compounds have shown potential as topical intraocular pressure-lowering agents with prolonged duration of action, indicating their importance in the treatment of glaucoma (A. Scozzafava et al., 2000).

Development of Antibacterial Agents

Research into N-substituted sulfonamides bearing benzodioxane moiety, synthesized starting from reactions involving sulfonyl chlorides, has demonstrated their potential as antibacterial agents. These compounds exhibit potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (M. Abbasi et al., 2016).

Water Treatment and Environmental Remediation

The application of m-Azidobenzensulfonyl chloride derivatives in water treatment technologies, such as reverse osmosis membranes for seawater desalination, showcases their relevance in addressing global water scarcity issues. Experimental and molecular dynamics studies have provided insights into the performance optimization of these membranes, indicating their potential in enhancing water purification processes (Yujian Yao et al., 2018).

Safety and Hazards

The safety data sheet for benzenesulfonyl chloride indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

3-azidobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-3-1-2-5(4-6)9-10-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYLHPFZQYUHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Azidobenzensulfonyl chloride

CAS RN

134646-65-4
Record name 3-azidobenzene-1-sulfonyl chloride
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